1-エチルピロリジン-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

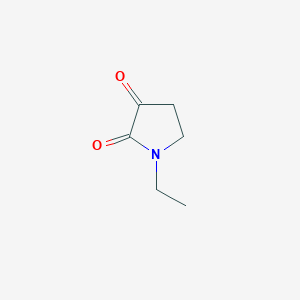

1-Ethylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. The compound features a five-membered ring with two carbonyl groups at positions 2 and 3, and an ethyl group attached to the nitrogen atom.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

1-Ethylpyrrolidine-2,3-dione serves as a building block for synthesizing various bioactive molecules. Its derivatives have been explored for their potential as antimicrobial agents. For instance, recent studies have identified pyrrolidine-2,3-diones as effective inhibitors against Pseudomonas aeruginosa, showcasing initial antibacterial activities . The compound's ability to inhibit bacterial biofilms is particularly noteworthy; it demonstrated low minimum biofilm eradication concentrations (MBEC) compared to traditional antibiotics .

2. Biological Research

The compound has been implicated in studies of protein-protein interactions and enzyme inhibition. It has shown promise in modulating the activity of vesicle-fusing ATPase and ERO1-like protein beta, which are crucial for cellular processes such as vesicle transport and protein folding. Additionally, its derivatives have been evaluated for analgesic and sedative properties, with some compounds exhibiting activity comparable to morphine in pain models .

3. Industrial Applications

In industrial settings, 1-Ethylpyrrolidine-2,3-dione is utilized in the production of pharmaceuticals and agrochemicals. Its role as a scaffold for drug development has led to the creation of novel compounds with enhanced pharmacological profiles . The compound's versatility allows it to be modified to improve solubility and efficacy against resistant bacterial strains.

Case Study 1: Antimicrobial Activity

A study evaluated a library of pyrrolidine-2,3-dione derivatives against Staphylococcus aureus biofilms. The results indicated that certain compounds effectively eradicated preformed biofilms at concentrations close to those required to kill planktonic bacteria. This highlights their potential as adjuvants in antimicrobial therapies targeting biofilm-associated infections .

Case Study 2: Analgesic Properties

Research on new derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones revealed significant analgesic effects in animal models. Compounds tested showed higher activity than aspirin and comparable effects to morphine, suggesting that structural modifications can enhance therapeutic properties while minimizing toxicity .

Summary of Applications

作用機序

Target of Action

1-Ethylpyrrolidine-2,3-dione is a compound that has been identified to interact with certain targets in the human body. The primary targets of this compound are the Vesicle-fusing ATPase and the ERO1-like protein beta . These proteins play crucial roles in cellular processes, with the Vesicle-fusing ATPase involved in vesicle transport and fusion, and the ERO1-like protein beta participating in the formation of disulfide bonds in proteins.

Mode of Action

It is suggested that the compound may bind to these proteins and modulate their activity . This interaction could lead to changes in the proteins’ function, potentially influencing various cellular processes.

Result of Action

The molecular and cellular effects of 1-Ethylpyrrolidine-2,3-dione’s action are not fully known. Given its potential targets, it is possible that this compound could influence cellular processes such as vesicle transport and protein folding. More research is needed to fully understand the effects of this compound at the molecular and cellular levels .

生化学分析

Biochemical Properties

1-Ethylpyrrolidine-2,3-dione has been identified as a potential scaffold to inhibit the Pseudomonas aeruginosa PBP3 target . It interacts with the Vesicle-fusing ATPase and ERO1-like protein beta in humans

Cellular Effects

The cellular effects of 1-Ethylpyrrolidine-2,3-dione are not fully understood. It has been found to exhibit initial antibacterial activities against P. aeruginosa . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of amide-tethered 1,6-enynes with carbon monoxide and an alcohol in the presence of a palladium catalyst. This reaction is known for its broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions .

Industrial Production Methods: Industrial production of 1-ethylpyrrolidine-2,3-dione typically involves multi-step processes that ensure high yield and purity. The process often starts with the preparation of intermediate compounds, followed by cyclization and functionalization steps to obtain the final product .

化学反応の分析

Types of Reactions: 1-Ethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The ethyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of N-substituted pyrrolidine-2,3-diones.

類似化合物との比較

Pyrrolidine-2,3-dione: The parent compound without the ethyl group.

Pyrrolidine-2,5-dione: A similar compound with carbonyl groups at positions 2 and 5.

N-alkylpyrrolidines: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness: 1-Ethylpyrrolidine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

1-Ethylpyrrolidine-2,3-dione, a compound belonging to the pyrrolidine family, has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including antimicrobial, anticonvulsant, and potential therapeutic applications, supported by data tables and relevant case studies.

1-Ethylpyrrolidine-2,3-dione is characterized by its molecular formula C7H11N and a molecular weight of approximately 113.17 g/mol. The compound features a pyrrolidine ring with two carbonyl groups, contributing to its reactivity and biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Ethylpyrrolidine-2,3-dione derivatives. A library of pyrrolidine-2,3-dione monomers and dimers has shown promising activity against various bacterial strains, particularly Gram-positive pathogens.

Case Study: Antimicrobial Efficacy

A study synthesized several pyrrolidine-2,3-dione analogs and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compounds exhibited moderate antibacterial activity with inhibition zones measured as follows:

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1-Ethylpyrrolidine-2,3-dione | 17 | E. coli |

| 1-Ethylpyrrolidine-2,3-dione | 15 | S. aureus |

These findings suggest that structural modifications can enhance the antimicrobial properties of pyrrolidine derivatives .

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of compounds related to 1-Ethylpyrrolidine-2,3-dione. In particular, studies have shown that certain derivatives can modulate voltage-gated sodium channels and GABA transporters.

Case Study: Anticonvulsant Assessment

In a pharmacological evaluation, one derivative demonstrated significant anticonvulsant activity in animal models:

| Compound | ED50 (mg/kg) | Reference Drug ED50 (mg/kg) |

|---|---|---|

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione | 62.14 | Valproic Acid: 252.7 |

This compound exhibited a higher efficacy compared to traditional anticonvulsants like valproic acid and ethosuximide .

The biological activity of 1-Ethylpyrrolidine-2,3-dione is attributed to its ability to interact with various biological targets:

- Oxidoreductase Activity : It is involved in disulfide bond formation in the endoplasmic reticulum, facilitating protein folding and potentially influencing glucose homeostasis through oxidative proinsulin folding .

- Antibiofilm Properties : Some derivatives have shown efficacy in inhibiting biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

特性

IUPAC Name |

1-ethylpyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-7-4-3-5(8)6(7)9/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSILXBSWLFQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。